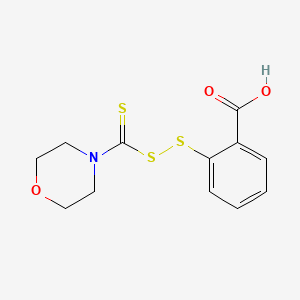![molecular formula C15H13ClO4S B14506475 2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid CAS No. 62810-12-2](/img/structure/B14506475.png)
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Coupling Reaction: The resulting 5-chlorothiophene-2-carbonyl chloride is then coupled with 3-hydroxyphenyl-2-methylpropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
3-Chlorothiophene-2-carboxylic acid: Similar structure but with different substitution patterns.
2,5-Dichlorothiophene-3-carboxylic acid: Contains additional chlorine atoms, leading to different reactivity and properties
Uniqueness
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenoxy group and a carboxylic acid moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
62810-12-2 |
|---|---|
Fórmula molecular |
C15H13ClO4S |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
2-[3-(5-chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H13ClO4S/c1-15(2,14(18)19)20-10-5-3-4-9(8-10)13(17)11-6-7-12(16)21-11/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
JCLUXGDDNFBNKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)

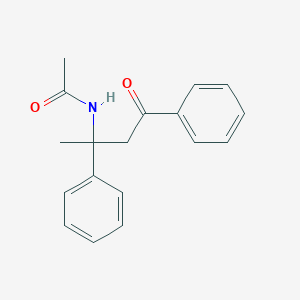
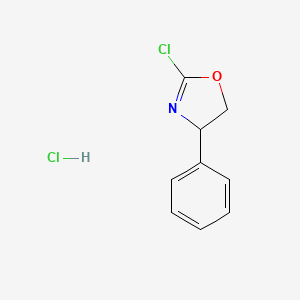
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
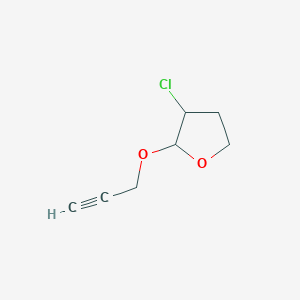
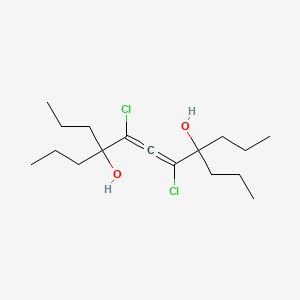
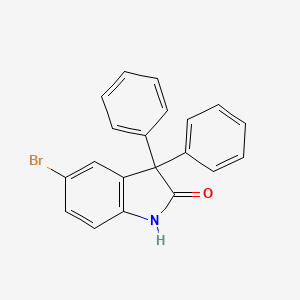
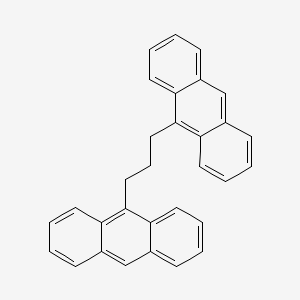
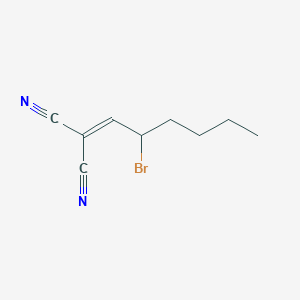

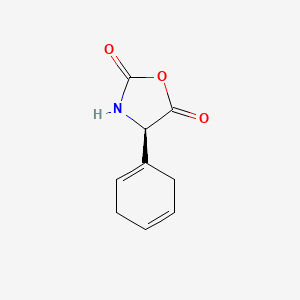
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
